3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is an organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group in this compound makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide typically involves a multi-step process. One common method is the borylation of an aryl halide with a boronic ester in the presence of a palladium catalyst. This reaction is followed by amidation to introduce the butanamide group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible results .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Boronic acids.
Reduction Products: Amines.
Scientific Research Applications
3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic ester derivative with similar reactivity.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Shares the boronic ester group and is used in similar synthetic applications.
Uniqueness
3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-12(2)10-16(21)20-15-9-8-14(11-13(15)3)19-22-17(4,5)18(6,7)23-19/h8-9,11-12H,10H2,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALXBJQLUZKQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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